molecular formula C8H9ClN2O B13676158 1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone CAS No. 2089318-93-2

1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone

Cat. No.: B13676158
CAS No.: 2089318-93-2
M. Wt: 184.62 g/mol
InChI Key: FMYJZJUTHJNFRZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone is a chemical compound with significant interest in various scientific fields It is a pyridine derivative, characterized by the presence of a chloro group, a methylamino group, and an ethanone moiety

Preparation Methods

The synthesis of 1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-nitropyridine with methylamine, followed by reduction and subsequent acylation to introduce the ethanone group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding.

    Industry: It is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The chloro and methylamino groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar compounds to 1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone include:

    2-Chloro-3-(methylamino)pyridine: Lacks the ethanone group, affecting its reactivity and applications.

    1-(2-Chloro-3-aminopyridin-4-yl)ethanone: Similar structure but without the methyl group, leading to different biological activity.

    1-(2-Bromo-3-(methylamino)pyridin-4-yl)ethanone: The bromo group can alter the compound’s reactivity and interaction with biological targets. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2089318-93-2

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

1-[2-chloro-3-(methylamino)pyridin-4-yl]ethanone

InChI

InChI=1S/C8H9ClN2O/c1-5(12)6-3-4-11-8(9)7(6)10-2/h3-4,10H,1-2H3

InChI Key

FMYJZJUTHJNFRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NC=C1)Cl)NC

Origin of Product

United States

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